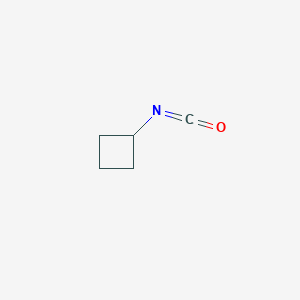

Isocyanatocyclobutane

Description

Isocyanatocyclobutane is a cyclobutane derivative functionalized with an isocyanate group (-N=C=O). This compound is characterized by moderate ring strain due to the cyclobutane framework, which influences its stability and reactivity. Isocyanates are widely used in polymer chemistry (e.g., polyurethanes) and organic synthesis due to their electrophilic nature .

Properties

IUPAC Name |

isocyanatocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUJUPAGCBYIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608533 | |

| Record name | Isocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5811-25-6 | |

| Record name | Isocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isocyanatocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanatocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with triphosgene in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:

- Cyclobutylamine is dissolved in THF.

- Triphosgene is added to the solution.

- The mixture is cooled to 0°C, and DIPEA is added slowly.

- The reaction is allowed to proceed for 30 minutes, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with their handling .

Chemical Reactions Analysis

Types of Reactions: Isocyanatocyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in [2+2] cycloaddition reactions, forming cyclobutane derivatives.

Common Reagents and Conditions:

Amines: React with this compound to form ureas.

Alcohols: React to form carbamates.

Catalysts: Lewis acids or bases can be used to facilitate these reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Cyclobutane Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

Isocyanatocyclobutane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of isocyanatocyclobutane involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable urea and carbamate linkages. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Ethyl 1-Isocyanatocyclobutane-1-carboxylate

- Molecular Formula: C₈H₁₁NO₃

- Structure : Combines a cyclobutane ring with both an isocyanate (-N=C=O) and an ethyl carboxylate (-COOEt) group.

- Key Features :

- The ethyl carboxylate substituent enhances solubility in polar organic solvents.

- The electron-withdrawing ester group may reduce the electrophilicity of the isocyanate compared to unsubstituted analogs.

- Applications: Likely used as a bifunctional building block in specialty polymers or pharmaceuticals .

Isothiocyanatocyclobutane (CAS 6068-91-3)

- Functional Group : Isothiocyanate (-N=C=S) instead of isocyanate.

- Key Differences :

- Reactivity : Isothiocyanates are less electrophilic than isocyanates, leading to slower reaction kinetics with nucleophiles (e.g., amines).

- Applications : Preferred in agrochemicals, bioconjugation (e.g., protein labeling), and coordination chemistry due to sulfur's thiophilicity .

- Safety : Reduced respiratory hazard compared to isocyanates but may exhibit distinct toxicity profiles.

General Cyclic Isocyanate/Isothiocyanate Analogs

| Parameter | Isocyanatocyclobutane | Isothiocyanatocyclobutane | Cyclic Analog (e.g., Isocyanatocyclohexane) |

|---|---|---|---|

| Ring Strain | Moderate (4-membered) | Moderate | Low (6-membered) |

| Reactivity | High (N=C=O) | Moderate (N=C=S) | Lower (due to reduced strain) |

| Molecular Weight | ~141 g/mol (estimated) | ~115 g/mol (estimated) | ~153 g/mol (C₆H₉NO) |

| Applications | Polymers, crosslinkers | Bioconjugation, ligands | Specialty resins, coatings |

Research Findings and Trends

- Synthetic Routes :

- This compound derivatives are synthesized via phosgenation of cyclobutylamines or Curtius rearrangements. Ethyl 1-isocyanatocyclobutane-1-carboxylate may involve esterification followed by isocyanate introduction .

- Isothiocyanatocyclobutane is typically prepared using thiophosgene or thiocyanate salts .

- Stability : Cyclobutane’s ring strain increases susceptibility to ring-opening reactions under thermal or acidic conditions, especially in isocyanates.

- Industrial Use : this compound derivatives are niche compared to linear isocyanates (e.g., toluene diisocyanate) due to cost and handling challenges.

Biological Activity

Isocyanatocyclobutane (ICB), an organic compound with the molecular formula CHNO, features a cyclobutane ring bonded to an isocyanate group. This unique structure allows ICB to participate in various biological activities, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of ICB, including its mechanisms of action, potential applications in drug development, and relevant case studies.

ICB is characterized by its reactivity due to the isocyanate functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This property enables ICB to interact with various biological molecules, potentially leading to modifications in their structure and function.

- Covalent Bond Formation : The isocyanate group reacts with nucleophiles such as amino acids in proteins, resulting in the formation of stable adducts.

- Enzyme Inhibition : By modifying enzyme active sites, ICB can inhibit enzymatic activity, which may lead to therapeutic effects or toxicity depending on the target enzyme.

- Biochemical Pathways : ICB's interactions can influence multiple biochemical pathways, including those involved in cellular signaling and metabolism.

Biological Activity and Applications

ICB has been investigated for its potential biological activities, including:

- Drug Development : ICB serves as a building block for synthesizing pharmaceuticals that target specific diseases. Its ability to form stable complexes with biomolecules makes it a candidate for developing enzyme inhibitors or receptor modulators.

- Material Science : In addition to its pharmaceutical applications, ICB is utilized in creating polymers and specialty chemicals that exhibit enhanced mechanical strength and chemical resistance.

Case Studies

Several studies have highlighted the biological activity of ICB:

- Enzyme Interaction Studies : Research has shown that ICB can effectively inhibit certain enzymes by forming covalent bonds at their active sites. For instance, studies demonstrated that ICB derivatives could inhibit serine proteases, which are crucial in various physiological processes.

- Drug Discovery Applications : In a study focused on synthesizing new drug candidates, ICB was used to create compounds that exhibited significant anti-cancer activity by targeting specific cellular pathways involved in tumor growth.

- Toxicological Assessments : While exploring its potential as a therapeutic agent, researchers also evaluated the toxicological profile of ICB. It was noted that exposure could lead to irritation of skin and mucous membranes, emphasizing the need for careful handling during synthesis and application.

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | CHNO | Enzyme inhibition; potential drug candidate | Drug development; polymer synthesis |

| Cyclobutyl isocyanate | CHN | Similar reactivity; less studied | Organic synthesis |

| Methyl isocyanate | CHN | Known for toxicity; limited medicinal use | Industrial applications |

Q & A

Q. How to ensure reproducibility in this compound research?

- Methodological Answer : Publish detailed supplementary materials, including raw spectral data, instrument calibration logs, and step-by-step protocols. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Collaborate with independent labs for cross-validation .

Q. What ethical considerations apply to computational studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.